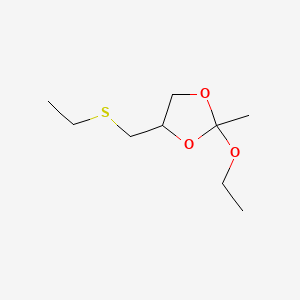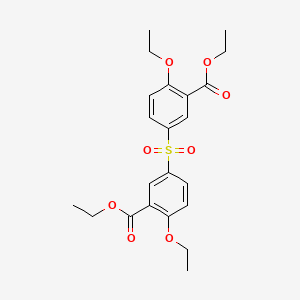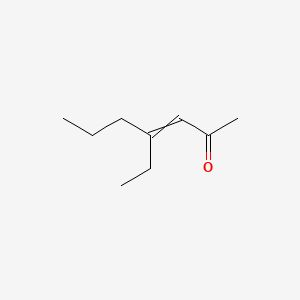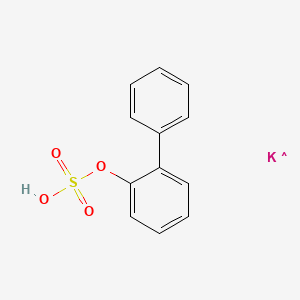
8-HydroxyEfavirenz8-O-Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-HydroxyEfavirenz8-O-Sulfate is a metabolite of the antiretroviral drug efavirenz, which is used in the treatment of HIV infection. This compound is formed through the hydroxylation and subsequent sulfation of efavirenz. It plays a significant role in the pharmacokinetics and pharmacodynamics of efavirenz, influencing its efficacy and side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-HydroxyEfavirenz8-O-Sulfate involves the hydroxylation of efavirenz followed by sulfation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2B6, which introduces a hydroxyl group at the 8th position of efavirenz . The hydroxylated product is then subjected to sulfation using sulfotransferase enzymes, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to catalyze the hydroxylation and sulfation reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-HydroxyEfavirenz8-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
8-HydroxyEfavirenz8-O-Sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of efavirenz and other similar drugs.
Biology: It helps in understanding the biochemical pathways involved in drug metabolism and the role of enzymes like cytochrome P450 and sulfotransferases.
Medicine: Research on this compound aids in optimizing antiretroviral therapy by minimizing side effects and improving drug efficacy.
Industry: It is used in the development of analytical methods for the detection and quantification of drug metabolites in biological samples
Mecanismo De Acción
8-HydroxyEfavirenz8-O-Sulfate exerts its effects by influencing the metabolic pathways of efavirenz. The hydroxylation and sulfation of efavirenz alter its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion. The compound interacts with various molecular targets, including enzymes involved in drug metabolism, and modulates their activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyefavirenz: A primary metabolite of efavirenz, formed through hydroxylation.
8,14-Dihydroxyefavirenz: Another metabolite formed through further hydroxylation of 8-Hydroxyefavirenz
Uniqueness
8-HydroxyEfavirenz8-O-Sulfate is unique due to the presence of both hydroxyl and sulfate groups, which significantly influence its chemical and biological properties. This dual modification distinguishes it from other metabolites of efavirenz and contributes to its distinct pharmacokinetic and pharmacodynamic profile .
Propiedades
Fórmula molecular |
C14H9ClF3NO6S |
|---|---|
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-8-(trioxidanylsulfanyloxy)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO6S/c15-8-5-9-11(10(6-8)23-26-25-24-21)19-12(20)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/t13-/m0/s1 |
Clave InChI |
IELRPCMKAHQYLE-ZDUSSCGKSA-N |
SMILES isomérico |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
SMILES canónico |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)



